

1-Methyl-5-oxopyrrolidine-3-carbonitrile molecular structure

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Compound of Interest

Compound Name: 1-Methyl-5-oxopyrrolidine-3-carbonitrile

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An In-depth Technical Guide on the Core Molecular Structure of **1-Methyl-5-oxopyrrolidine-3-carbonitrile**

Abstract

This technical guide provides a comprehensive examination of **1-Methyl-5-oxopyrrolidine-3-carbonitrile**, a functionalized heterocyclic compound of significant interest to the scientific and drug development communities. The pyrrolidinone core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.^{[1][2][3]} This document delves into the specific molecular architecture of **1-Methyl-5-oxopyrrolidine-3-carbonitrile**, detailing its structural components, stereochemical considerations, and physicochemical properties. Furthermore, it outlines authoritative, self-validating protocols for its spectroscopic characterization, proposes a logical synthetic strategy based on established methodologies for related structures, and discusses the strategic importance of its functional groups in the context of drug design. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel pyrrolidinone-based molecular entities.

The Pyrrolidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, and its oxidized derivative, pyrrolidinone (or γ -lactam), are fundamental building blocks in the design of bioactive molecules.[1][3] Their prevalence in successful therapeutic agents stems from a unique combination of properties. The non-planar, sp^3 -rich nature of the saturated ring allows for a three-dimensional exploration of a target's binding pocket, a feature increasingly sought after to enhance selectivity and potency.[1] This structural complexity, coupled with the ability to introduce diverse substituents at multiple positions, makes the pyrrolidinone scaffold exceptionally versatile.

Prominent examples of drugs built upon this core include Piracetam and its derivatives, known for their nootropic effects, and a variety of agents targeting cancer, microbial infections, and central nervous system disorders.[1][2][4] **1-Methyl-5-oxopyrrolidine-3-carbonitrile** emerges as a noteworthy derivative, incorporating a strategic combination of a metabolically stable N-methyl group and a synthetically versatile carbonitrile moiety, positioning it as a valuable intermediate for library synthesis and lead optimization campaigns.

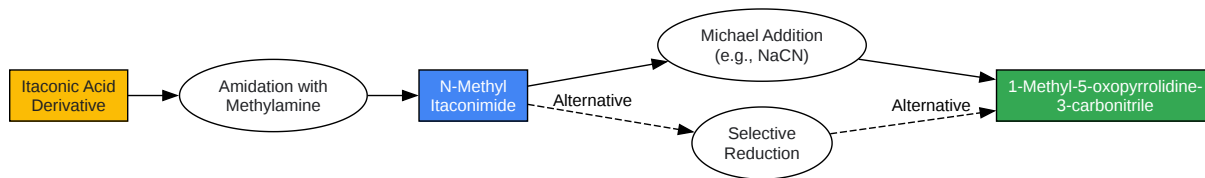
Molecular Structure and Physicochemical Properties

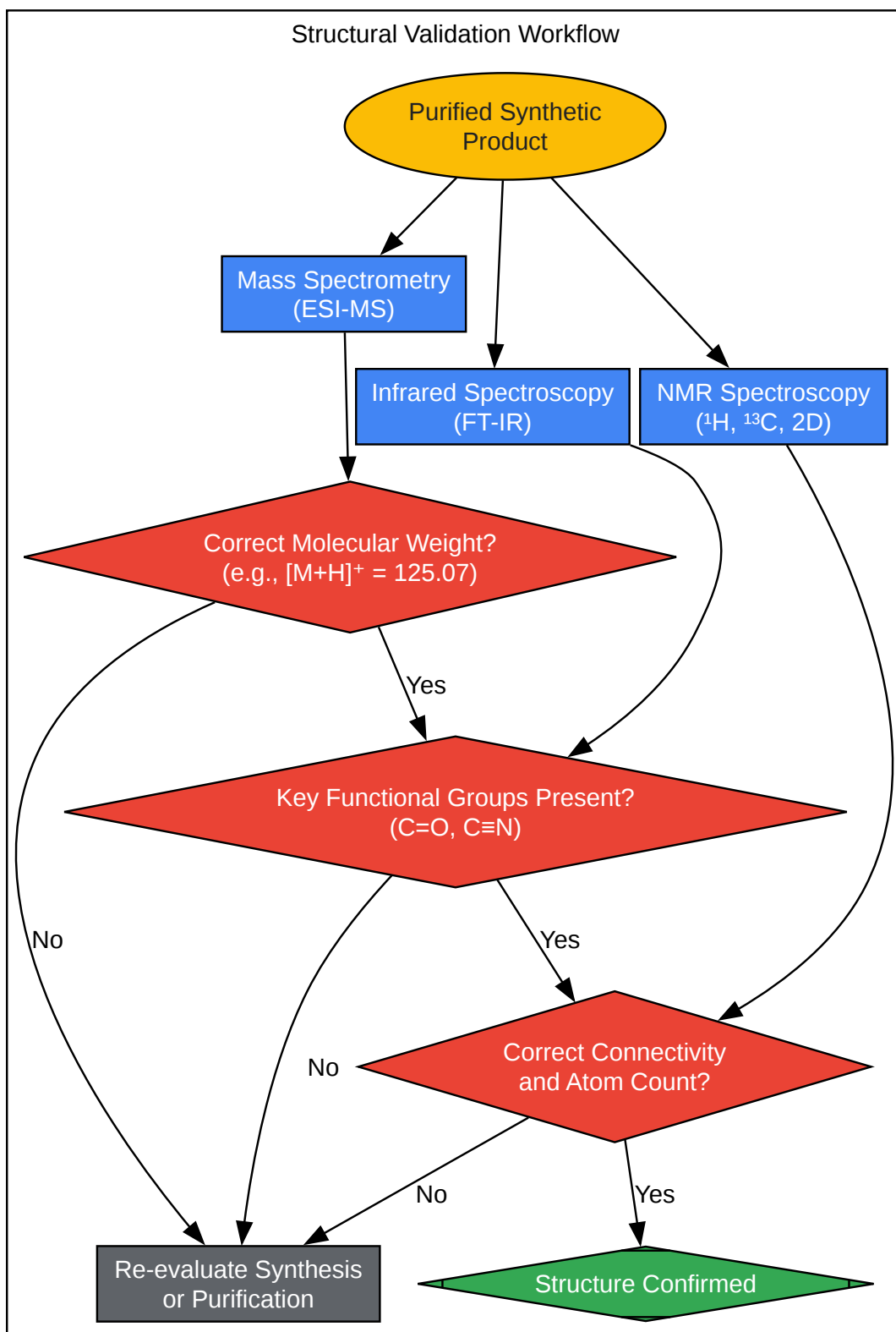
Structural Elucidation

The molecular structure of **1-Methyl-5-oxopyrrolidine-3-carbonitrile** is defined by a central 2-pyrrolidinone ring. The key structural features are:

- **γ -Lactam Ring:** A five-membered ring containing a nitrogen atom and a carbonyl group at position 5. This amide linkage within the ring confers specific chemical properties, including planarity of the amide bond and significant polarity.
- **N-Methyl Group:** A methyl group attached to the nitrogen atom at position 1. This substitution blocks the N-H bond, preventing its participation in hydrogen bonding as a donor and often increasing metabolic stability and modulating lipophilicity.
- **C3-Carbonitrile Group:** A cyano ($-C\equiv N$) group at position 3 of the ring. This functional group is a potent electron-withdrawing group, a good hydrogen bond acceptor, and a versatile synthetic handle that can be transformed into amines, amides, or carboxylic acids.

- Stereochemistry: The carbon atom at position 3 is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)-**1-Methyl-5-oxopyrrolidine-3-carbonitrile** and (S)-**1-Methyl-5-oxopyrrolidine-3-carbonitrile**. The specific stereoisomer is critical for biological activity, as enantiomers often exhibit different interactions with chiral protein targets.[\[1\]](#)





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